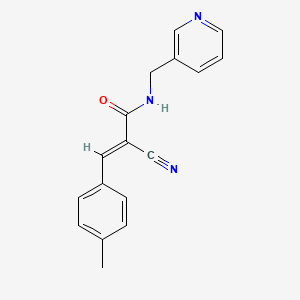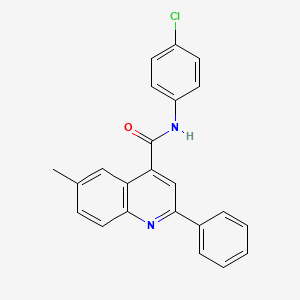
(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (-CN) attached to a carbon-carbon double bond (C=C), a methyl-substituted phenyl ring, and a pyridin-3-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves the following steps:
Formation of the α,β-unsaturated nitrile: This can be achieved through a Knoevenagel condensation reaction between 4-methylbenzaldehyde and malononitrile in the presence of a base such as piperidine.
Addition of the pyridin-3-ylmethyl group: The intermediate product is then reacted with pyridin-3-ylmethylamine under appropriate conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyridin-3-ylmethyl group.
Reduction: Reduction of the cyano group to an amine group is possible under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl or pyridin-3-ylmethyl groups.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted derivatives at the cyano or pyridin-3-ylmethyl positions.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the pyridin-3-ylmethyl group are likely involved in binding interactions with these targets, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(2E)-2-cyano-3-phenylprop-2-enamide: Lacks the methyl and pyridin-3-ylmethyl groups.
(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a methyl group.
(2E)-2-cyano-3-(4-chlorophenyl)prop-2-enamide: Contains a chloro group instead of a methyl group.
Uniqueness
The presence of the pyridin-3-ylmethyl group in (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. The methyl group on the phenyl ring may also influence the compound’s reactivity and interactions.
属性
分子式 |
C17H15N3O |
|---|---|
分子量 |
277.32 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O/c1-13-4-6-14(7-5-13)9-16(10-18)17(21)20-12-15-3-2-8-19-11-15/h2-9,11H,12H2,1H3,(H,20,21)/b16-9+ |
InChI 键 |
DCNSWMDPYUQSJN-CXUHLZMHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11667290.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11667297.png)
![4-{(E)-[2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11667300.png)
![N-(2-chlorophenyl)-N'-[(2Z)-3-oxo-1-benzothiophen-2(3H)-ylidene]acetohydrazide](/img/structure/B11667301.png)
![4-((E)-{[(9H-fluoren-9-ylthio)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11667307.png)
![2,4-dibromo-6-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B11667315.png)
![2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11667320.png)
![Ethyl 2-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11667325.png)
![2-(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11667327.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667332.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667345.png)
![N'-[(E)-(3,5-DI-Tert-butyl-4-hydroxyphenyl)methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11667358.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667359.png)
